molecular formula C6H11NO B7901284 Hexahydro-1h-furo[3,4-b]pyrrole

Hexahydro-1h-furo[3,4-b]pyrrole

Cat. No.: B7901284
M. Wt: 113.16 g/mol
InChI Key: QFKVQNJEBLYEAH-UHFFFAOYSA-N
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Description

Hexahydro-1H-furo[3,4-b]pyrrole is a bicyclic heterocyclic compound featuring fused furan and pyrrolidine rings. This structure, with its specific stereochemistry, confers unique electronic and steric properties, making it a valuable chiral building block in pharmaceutical synthesis and medicinal chemistry research . Its rigid framework is particularly useful for mimicking natural alkaloids and for constructing more complex molecular architectures . Research into this compound and its derivatives explores various synthetic routes, including Paal-Knorr synthesis and reductive amination-cyclization strategies, to achieve optimal yield and scalability . The compound serves as a key precursor in chemical synthesis, enabling access to a diverse array of functionally complex molecules for drug discovery programs . This product is intended for research and development purposes in a laboratory setting only. It is not manufactured for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKVQNJEBLYEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Hexahydro 1h Furo 3,4 B Pyrrole System

Established Synthetic Pathways for the Hexahydro-1H-furo[3,4-b]pyrrole Core

Traditional approaches to the this compound framework often rely on sequential bond-forming operations, starting from readily available precursors. These methods, while sometimes lengthy, offer a high degree of flexibility in the introduction of various substituents.

Multi-step strategies are foundational in constructing complex heterocyclic systems like this compound. These approaches involve the sequential construction of the pyrrolidine (B122466) and furan (B31954) rings. A common tactic involves the synthesis of a functionalized pyrrole (B145914) or pyrrolidine precursor, which is then subjected to further reactions to build the fused furan ring.

For instance, a highly regioselective method for preparing 3,4-disubstituted 1H-pyrroles can be employed, which serves as a crucial step towards the target bicyclic system. nih.gov This process begins with the protection of 3,4-bis(trimethylsilyl)-1H-pyrrole. nih.gov The choice of the protecting group, such as p-toluenesulfonyl, is critical as it influences the subsequent steps and must be readily removable. nih.gov A key transformation is the highly regioselective mono-iodination of the protected pyrrole, achieved by using iodine-silver trifluoroacetate (B77799) at low temperatures. nih.gov This is followed by palladium-catalyzed cross-coupling reactions to introduce a substituent at the 4-position. The process can be repeated with another ipso-iodination and cross-coupling to install a second, different substituent at the 3-position, yielding unsymmetrically 3,4-disubstituted pyrroles after deprotection. nih.gov This substituted pyrrole can then undergo further transformations, such as reduction and subsequent cyclization of appended functionalities, to form the fused furan ring.

Intramolecular cyclization reactions represent a powerful and efficient strategy for the formation of the bicyclic this compound core. These reactions often proceed with high stereoselectivity, establishing the relative configuration of the newly formed stereocenters at the ring junction.

One notable example is the intramolecular [3+2] cycloaddition of azomethine ylides. In this approach, an azomethine ylide is generated from the condensation of an N-alkenyl aldehyde with an α-amino acid, such as N-aryl glycine (B1666218). nih.gov This reactive intermediate then undergoes an intramolecular cycloaddition to yield octahydropyrrolo[3,4-b]pyrroles. nih.gov Another sophisticated strategy involves a cascade reaction. For example, a sequential [3+2] cycloaddition of an azomethine ylide with a dipolarophile like a maleimide (B117702) can be followed by a reduction and an unusual intramolecular transamidation/lactamization to furnish complex hexahydropyrrolo[3,4-b]pyrrole-fused systems. rsc.org

[3+2] Cycloaddition Reactions in the Construction of Hexahydro-1H-furo[3,4-b]pyrroles

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are among the most effective methods for constructing five-membered rings. In the context of this compound synthesis, these reactions allow for the convergent assembly of either the pyrrolidine or the furan ring component of the bicyclic system.

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone for the synthesis of the pyrrolidine ring within the target scaffold. nih.govrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the condensation of α-amino acids or their esters with aldehydes. nih.govrsc.org

A notable application is the reaction between an ester-stabilized azomethine ylide, formed from an α-amino acid methyl ester and 2-nitrobenzaldehyde, and a maleimide. rsc.org This reaction proceeds via a [3+2] cycloaddition to form a hexahydropyrrolo[3,4-c]pyrrole derivative, which can then be further transformed. rsc.org Intramolecular variants of this reaction are particularly powerful for creating fused bicyclic systems with high diastereoselectivity. nih.gov

Table 1: Examples of Azomethine Ylide Cycloadditions for Pyrrolidine Synthesis

Azomethine Ylide Precursors Dipolarophile Catalyst/Conditions Product Type Ref
α-Amino acid methyl ester + 2-Nitrobenzaldehyde Maleimides Sequential reaction Hexahydropyrrolo[3,4-c]pyrrole intermediate rsc.org
N-Alkenyl aldehyde + N-Aryl glycines Alkene (intramolecular) Thermal Octahydropyrrolo[3,4-b]pyrrole (B1600083) nih.gov
N-Alkenyl aldehyde + Sarcosine (B1681465)/Proline Alkene (intramolecular) Thermal Polycyclic pyrrolidines nih.gov

The furan ring of the this compound system can be constructed using [3+2] cycloadditions involving carbonyl ylides. Carbonyl ylides are oxygen-centered 1,3-dipoles that are typically generated from the reaction of carbenes or carbenoids with a carbonyl group. nih.gov A modern approach involves the metal-catalyzed decomposition of α-diazo compounds in the presence of ketones or aldehydes. nih.gov

For instance, the reaction of cyclic ketones with α-diazomalonates, catalyzed by complexes such as [CpRu(CH₃CN)₃][BArF], generates carbonyl ylide intermediates. nih.gov These intermediates can then undergo cycloaddition reactions. While they can react with external dipolarophiles, they can also undergo intramolecular processes or rearrangements to form complex oxacycles. nih.gov The resulting products, such as 2-vinyloxymalonates, are versatile building blocks that can be used in further annulation reactions to build fused heterocyclic systems. nih.gov This strategy expands the utility of carbonyl ylides beyond simple oxacycle formation, enabling the construction of more elaborate fused and spiro-heterocyclic structures. nih.gov

Table 2: Carbonyl Ylide Generation for Oxacycle Synthesis

Diazo Compound Carbonyl Source Catalyst Intermediate Application Ref
α-Diazodiesters Ketones [CpRu(CH₃CN)₃][BArF] Carbonyl Ylide Formation of 2-vinyloxymalonates nih.gov

An alternative and powerful method for constructing the pyrrole moiety involves the use of 2H-azirines. These strained three-membered heterocycles can serve as synthetic equivalents of vinyl nitrenes in cycloaddition reactions. A photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes has been developed, providing an efficient, metal-free route to highly functionalized pyrroles. nih.gov

The reaction is typically induced by visible light in the presence of an organic dye photocatalyst. nih.gov This process is believed to proceed via an energy transfer mechanism, leading to the ring-opening of the azirine to a nitrile ylide (a type of 1,3-dipole), which then undergoes cycloaddition with the alkyne. This transformation is notable for its mild conditions and has been successfully applied to the synthesis of drug analogues, highlighting its utility in medicinal chemistry. nih.gov The resulting polysubstituted pyrroles are valuable intermediates that can be further elaborated to form the target this compound system.

Catalytic Approaches to this compound Synthesis

Catalysis is at the forefront of modern organic synthesis, offering powerful tools to construct complex molecules like this compound with high efficiency and selectivity. These approaches are broadly categorized into transition metal catalysis, organocatalysis, and emerging photo- and electrochemical methods.

Transition Metal Catalysis (e.g., Copper, Palladium, Rhodium, Zirconium Systems)

Transition metals are widely employed to facilitate the formation of the fused furan-pyrrole core through various transformations, including cross-couplings, cycloisomerizations, and annulations.

Palladium: Palladium catalysis is a cornerstone for the synthesis of related oxygen and nitrogen heterocycles. lookchem.com Key strategies that can be adapted for the furo[3,4-b]pyrrole system include Pd-catalyzed asymmetric hydroalkoxylation combined with ring-closing metathesis (RCM). nih.govresearchgate.net This sequence allows for the construction of the furan ring component with high enantioselectivity. lookchem.com Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in building substituted pyrrole precursors, which can then undergo subsequent cyclization to form the fused system. nih.gov

Rhodium: Rhodium catalysts are effective in various reactions pertinent to pyrrole synthesis. uctm.edu For instance, Rh(II)-catalyzed cycloadditions and the conversion of dienyl azides into pyrroles represent mild and efficient methods for forming the pyrrole ring. organic-chemistry.org More advanced techniques involve rhodaelectro-catalyzed C-H activation, where a rhodium catalyst facilitates the annulation of enamides with alkynes to build the pyrrole ring, using electricity as a sustainable oxidant. nih.gov

Copper: Copper catalysts offer a cost-effective and versatile alternative for constructing the pyrrole ring. Methods include the copper-catalyzed aerobic oxidative coupling of diols and primary amines and the double alkenylation of amides. uctm.edu For creating fused systems, Cu-catalyzed intramolecular dehydrogenative cross-coupling has been developed to link pyrrole and azole systems, a strategy with potential application to the furo[3,4-b]pyrrole core. researchgate.net

Other Metals: While specific examples for zirconium are less common for this exact scaffold, other metals like iron and zinc have proven effective. Iron salts are efficient catalysts for the multi-component synthesis of related pyrrolo[3,2-b]pyrroles. nih.gov Zinc iodide has been shown to be an effective and inexpensive catalyst for converting dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org

Metal Catalyst SystemReaction TypeKey FindingsReference
Palladium(Pd)Asymmetric Hydroalkoxylation / RCMEnables sequential formation of the furan ring in related systems with high chemoselectivity. nih.gov, lookchem.com, researchgate.net
Rhodium(Rh)Electro-catalyzed C-H Activation/AnnulationSustainable synthesis of pyrroles using electricity as the oxidant, avoiding chemical reagents. nih.gov
Copper(Cu)Intramolecular Dehydrogenative Cross-CouplingAllows for site-selective C-H activation to form annulated pyrrole products. researchgate.net
Zinc(Zn)Azide-Alkyne CyclizationCost-effective catalyst for pyrrole formation from dienyl azides under mild, room temperature conditions. organic-chemistry.org
Iron(Fe)Multi-component ReactionEfficiently catalyzes the formation of related pyrrolopyrrole cores from simple starting materials. nih.gov

Organocatalysis and Metal-Free Conditions

The field of organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds, often proceeding under mild and environmentally benign conditions. rsc.org These methods rely on small organic molecules to catalyze reactions.

Key organocatalytic strategies applicable to the synthesis of the this compound scaffold include:

Paal-Knorr Synthesis Modifications: Classic reactions like the Paal-Knorr synthesis can be rendered metal-free by using organocatalysts such as vitamin B1 or citric acid under mild or solvent-free conditions. nih.gov

Multi-component Reactions: The assembly of complex heterocyclic systems can be achieved in a single step. For instance, related furo-pyridine derivatives have been synthesized via a three-component reaction in an ionic liquid without any added catalyst, highlighting an environmentally friendly approach. researchgate.net

Asymmetric Organocatalysis: Chiral organocatalysts, such as bifunctional amine-thioureas, have been developed for asymmetric reactions on related pyrrole structures. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously to achieve high enantioselectivity in reactions like the Henry reaction, which could be used to install key stereocenters. beilstein-journals.orgnih.gov

Catalyst/ConditionReaction TypeKey FindingsReference
Vitamin B1 / Citric AcidPaal-Knorr Pyrrole SynthesisProvides a metal-free, green alternative for pyrrole ring formation from dicarbonyl compounds. nih.gov
Ionic Liquid (No Catalyst)Three-Component ReactionEnables synthesis of related fused heterocycles with high yields and an easy work-up. researchgate.net
Chiral Bifunctional Amine-ThioureaAsymmetric Henry ReactionAchieves moderate to good enantioselectivity for creating quaternary stereocenters in pyrrol-2-ones. beilstein-journals.org, nih.gov

Photo-Induced and Electrochemical Synthetic Routes

Modern synthetic chemistry is increasingly turning to light and electricity as clean reagents to drive chemical reactions.

Photo-Induced Synthesis: Photochemical methods offer unique reaction pathways. A notable example is the generation of carbonyl ylides from aryl diazoacetates using blue LED irradiation. researchgate.net These ylides can then undergo a [3+2] cycloaddition with dipolarophiles like maleimides to construct the related 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole core in a catalyst- and metal-free manner. researchgate.net

Electrochemical Synthesis: Electrocatalysis provides a sustainable method for performing redox reactions by replacing chemical oxidants with electricity. nih.gov The rhodaelectro-catalyzed C–H activation for pyrrole synthesis is a prime example, where an electrical current is used to regenerate the active catalytic species. nih.gov This approach not only enhances the sustainability of the process but can also unlock different chemical selectivities compared to traditional methods. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of biologically active molecules. For the this compound system, achieving stereocontrol is paramount and is typically accomplished using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries and Asymmetric Catalysis

These two strategies are the primary methods for inducing chirality and obtaining specific enantiomers.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A novel synthesis of the related octahydropyrrolo[3,4-b]pyrrole system utilizes chiral perhydro-1,3-benzoxazines as auxiliaries. nih.gov Condensation of this chiral aldehyde with an N-substituted glycine generates an azomethine ylide, which undergoes a highly stereospecific intramolecular cycloaddition to yield the product as a single diastereoisomer. nih.gov In other systems, recoverable auxiliaries like naproxen (B1676952) have been used effectively. researchgate.net

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. d-nb.info For reactions forming related heterocyclic systems, chiral N,N'-dioxide-metal complexes have been used to catalyze asymmetric [3+2] cycloadditions with excellent diastereo- and enantioselectivities. nih.gov In the realm of organocatalysis, chiral phosphoric acids and bifunctional thioureas have proven effective in creating axially chiral pyrroles or setting stereocenters with high enantiomeric excess in related scaffolds. nih.govbeilstein-journals.org

StrategyMethod/ReagentApplicationReference
Chiral AuxiliaryChiral perhydro-1,3-benzoxazinesDirects stereospecific intramolecular [3+2] dipolar cycloaddition. nih.gov
Chiral AuxiliaryNaproxenRecoverable auxiliary for stereoselective reductions. researchgate.net
Asymmetric CatalysisChiral N,N'-dioxide-Y(OTf)₃ ComplexCatalyzes asymmetric three-component 1,3-dipolar cycloadditions. nih.gov
Asymmetric OrganocatalysisChiral Phosphoric Acid / Bifunctional ThioureaEnables atroposelective synthesis or asymmetric Henry reactions in related pyrrole systems. nih.gov, beilstein-journals.org

Diastereocontrol in Cyclization and Annulation Reactions

Achieving control over the relative stereochemistry of multiple stereocenters (diastereocontrol) is a significant challenge in the synthesis of bicyclic systems.

The intramolecular [3+2] dipolar cycloaddition guided by a chiral auxiliary is a powerful example of diastereocontrol. nih.gov In this method, the pre-existing stereocenters on the chiral auxiliary dictate the facial selectivity of the cycloaddition, resulting in the formation of a single diastereomer of the fused octahydropyrrolo[3,4-b]pyrrole product. nih.gov This high level of stereospecificity ensures that the relative configuration of the newly formed stereocenters is precisely controlled.

Similarly, transition metal-catalyzed reactions can be designed for high diastereoselectivity. For instance, Pd-catalyzed asymmetric diastereoselective hydroalkoxylation has been used in the synthesis of related bicyclic ethers, demonstrating that the catalyst and substrate can work in concert to favor the formation of one diastereomer over others. researchgate.net This type of control is essential for building the complex, multi-stereocenter core of the this compound system with the correct relative stereochemistry.

Rearrangement and Cascade Reactions for this compound Framework Assembly

A notable example involves the synthesis of complex molecules where the hexahydropyrrolo[3,4-b]pyrrole core is fused to other ring systems. One such strategy is a sequential [3+2] cycloaddition followed by a reduction and intramolecular lactamization cascade to produce novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org In this process, an azomethine ylide, generated from the condensation of an α-amino acid methyl ester and 2-nitrobenzaldehyde, reacts with a maleimide. This initial cycloaddition forms a hexahydropyrrolo[3,4-c]pyrrole intermediate. Subsequent reduction of the nitro group triggers an unusual intramolecular transamidation, which results in a rearrangement to furnish the thermodynamically more stable hexahydropyrrolo[3,4-b]pyrrole fused system. rsc.org The isolation of the intermediate amide has provided valuable insight into the reaction pathway. rsc.org

While direct cascade reactions leading to the simple, unfused this compound are less commonly reported, the principles can be applied. A hypothetical cascade could involve an intramolecular cyclization of a suitably functionalized linear precursor. For instance, a substrate containing both a protected amine and a latent tetrahydrofuran (B95107) moiety could be designed to undergo a series of intramolecular reactions, such as Michael addition followed by cyclization, to assemble the bicyclic core in a controlled manner. The development of such cascade reactions remains a promising area for achieving efficient and stereoselective syntheses of this scaffold.

Synthetic Strategies for Functionalized this compound Derivatives

The synthesis of functionalized derivatives of the this compound system is crucial for its application in various fields, particularly in drug discovery, where specific substituents are required to modulate biological activity. Strategies for functionalization can be broadly categorized into two approaches: functionalization of a pre-existing scaffold or the construction of the scaffold with the desired functional groups already incorporated.

One powerful method for creating substituted pyrrolidines, which form one half of the target bicycle, is through the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. organic-chemistry.org This methodology can be adapted to generate the this compound core by using a dipolarophile that contains a furan or dihydrofuran ring. Subsequent reduction of the furan ring would yield the saturated bicyclic system.

Another approach involves the functionalization of a related, more easily accessible pyrrole system. For example, a highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov A protected 3,4-bis(trimethylsilyl)-1H-pyrrole can undergo sequential, regioselective monoiodination and palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the 3 and 4 positions. nih.gov A similar strategy could be envisioned starting from a precursor that already contains the fused furan ring, allowing for the introduction of functional groups onto the pyrrolidine portion of the molecule.

The following table summarizes a selection of synthetic strategies that can be applied to generate functionalized pyrrole and fused-pyrrole systems, highlighting the versatility of these methods for potential application in the synthesis of this compound derivatives.

Table 1: Synthetic Strategies for Functionalized Pyrrole Derivatives

Strategy Reactants Reagents/Conditions Product Type Ref.
[3+2] Cycloaddition/Lactamization Cascade α-Amino acid methyl ester, 2-Nitrobenzaldehyde, Maleimide 1. Condensation 2. Reduction of nitro group Hexahydropyrrolo[3,4-b]pyrrole-fused quinoline (B57606) rsc.org

Named Reactions and Their Application (e.g., Paal-Knorr Pyrrole Synthesis, Van Leusen Method)

Classic named reactions remain fundamental tools for the construction of heterocyclic cores. The Paal-Knorr pyrrole synthesis and the Van Leusen pyrrole synthesis are two of the most prominent methods for forming the pyrrole ring, and their principles can be extended to the synthesis of the this compound system.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by an acid and proceeds through the formation of a di-imine intermediate (or a hemiaminal followed by a second amine attack), which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.comorganic-chemistry.org

To apply this method to the synthesis of the this compound system, a key precursor would be a 1,4-dicarbonyl compound where the carbons C-2 and C-3 are part of a tetrahydrofuran ring. A plausible precursor would be a substituted tetrahydrofuran-3,4-dicarbaldehyde or a related diketone. Reaction of this furan-containing 1,4-dicarbonyl with a primary amine (R-NH₂) or ammonia under acidic conditions would lead directly to the fused furo[3,4-b]pyrrole system. The final saturation of the pyrrole ring to the pyrrolidine could be achieved in a subsequent reduction step.

Table 2: Plausible Paal-Knorr Approach to the Furo[3,4-b]pyrrole Core

Precursor (1,4-Dicarbonyl) Amine Source Catalyst Product
Tetrahydrofuran-3,4-diylbis(2-oxoethanal) R-NH₂ Protic Acid (e.g., AcOH) N-substituted-4,6-dihydro-1H-furo[3,4-b]pyrrole
1,1'-(Tetrahydrofuran-3,4-diyl)diethan-1-one NH₃ Lewis Acid (e.g., ZnCl₂) Dimethyl-4,6-dihydro-1H-furo[3,4-b]pyrrole

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides a powerful method for constructing pyrroles via the reaction of p-toluenesulfonylmethyl isocyanide (TosMIC) with a Michael acceptor (an α,β-unsaturated carbonyl or nitro compound) in the presence of a base. organic-chemistry.org This reaction is a formal [3+2] cycloaddition, where TosMIC acts as a three-atom synthon. nih.gov The base deprotonates TosMIC, and the resulting anion adds to the Michael acceptor. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the pyrrole ring. nih.gov

For the synthesis of the this compound scaffold, a suitable Michael acceptor would be an α,β-unsaturated ketone, ester, or nitrile where the double bond is part of, or appended to, a dihydrofuran or tetrahydrofuran ring. For example, a 2,5-dihydrofuran-3-yl ketone could serve as a precursor. Reaction with TosMIC and a base like sodium hydride would lead to the formation of the pyrrole ring fused to the dihydrofuran ring. Subsequent reduction of the double bonds in both rings would yield the target saturated this compound. This method is particularly versatile as it allows for the synthesis of 3,4-fused cycloalkanopyrroles. nih.gov

Table 3: Plausible Van Leusen Approach to the Furo[3,4-b]pyrrole Core

Michael Acceptor Reagent Base Product
(2,5-Dihydrofuran-3-yl)(phenyl)methanone TosMIC NaH Phenyl-4,6-dihydro-1H-furo[3,4-b]pyrrole
Ethyl 2,5-dihydrofuran-3-carboxylate TosMIC t-BuOK Ethyl 4,6-dihydro-1H-furo[3,4-b]pyrrole-carboxylate

Mechanistic Elucidation of Reactions Involving Hexahydro 1h Furo 3,4 B Pyrrole

Reaction Mechanism Investigations for Core Formation

The synthesis of the hexahydro-1H-furo[3,4-b]pyrrole core is not as extensively documented as that of its isomer, hexahydro-1H-furo[3,4-c]pyrrole. However, established principles of heterocyclic chemistry allow for the postulation of viable reaction mechanisms. The most prominent and versatile of these is the [3+2] cycloaddition reaction involving an azomethine ylide as the three-atom component.

A plausible and widely utilized method for the generation of the pyrrolidine (B122466) ring, the core of the target molecule, is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. nih.govwikipedia.orgrsc.org In the context of forming this compound, a potential strategy involves the reaction of an azomethine ylide with an appropriate furan-based dipolarophile, such as a 2,5-dihydrofuranone or a related unsaturated lactone.

One common method for the in situ generation of azomethine ylides is the thermal or photochemical ring-opening of aziridines. nih.gov Alternatively, the condensation of an α-amino acid with an aldehyde or ketone provides a straightforward route to these reactive intermediates. rsc.org For instance, the reaction of sarcosine (B1681465) (N-methylglycine) with an aldehyde generates a non-stabilized azomethine ylide.

The general mechanism for the formation of the related hexahydropyrrolo[3,4-c]pyrrole system through a [3+2] cycloaddition has been described in the synthesis of more complex molecules. rsc.org This involves the reaction of an azomethine ylide with a maleimide (B117702) derivative. By analogy, the core of this compound could be constructed via the cycloaddition of an azomethine ylide to a dipolarophile like 2(5H)-furanone. The concerted, pericyclic mechanism of this reaction proceeds through a supra-suprafacial interaction of the dipole and dipolarophile, leading to the stereospecific formation of the bicyclic system. wikipedia.org

Another potential, though less direct, pathway to the this compound skeleton is through an intramolecular cyclization. This could involve a starting material containing both an amino and a protected hydroxyl functionality, which, after a series of transformations including cyclization and reduction, would yield the desired bicyclic ether-amine. The formation of lactones via intramolecular esterification of hydroxy-carboxylic acids is a well-established process, and a similar intramolecular cyclization of an amino alcohol derivative could be envisaged. quimicaorganica.orgpearson.comresearchgate.net

Intermediates and Transition States in Key Synthetic Transformations

The key intermediates in the proposed [3+2] cycloaddition pathway are the azomethine ylide and the chosen dipolarophile. The structure and stability of the azomethine ylide are crucial in determining the reactivity and selectivity of the reaction. Non-stabilized ylides are highly reactive, while those bearing electron-withdrawing groups exhibit greater stability but lower reactivity. nih.gov

The transition state of the 1,3-dipolar cycloaddition is of significant interest. Computational studies on related systems, such as the reaction of azomethine ylides with other dipolarophiles, suggest a concerted but often asynchronous mechanism. nih.gov This means that the two new sigma bonds are formed in a single step, but not necessarily at the same rate. The geometry of the transition state, influenced by steric and electronic factors of both the dipole and dipolarophile, dictates the stereochemical outcome of the reaction.

For instance, in the cycloaddition of an azomethine ylide to an unsymmetrical dipolarophile like a substituted 2(5H)-furanone, two possible regioisomeric transition states can be envisioned. The relative energies of these transition states will determine the regioselectivity of the reaction. Density Functional Theory (DFT) calculations are a powerful tool for investigating the structures and energies of these transition states, providing insights into the origins of selectivity. nih.govhilarispublisher.com

Kinetic and Thermodynamic Aspects of this compound Reactions

The formation of this compound, particularly through cycloaddition reactions, can be subject to either kinetic or thermodynamic control. This distinction is crucial as it determines the final product distribution.

Under kinetic control , the major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. These conditions are typically favored at lower reaction temperatures where the reverse reaction is slow or negligible. The regioselectivity and stereoselectivity observed under kinetic control are a direct reflection of the relative energies of the various possible transition states.

Conversely, under thermodynamic control , the reaction is reversible, and an equilibrium is established between the starting materials, intermediates, and products. The major product in this case is the most thermodynamically stable one, which may not necessarily be the one that forms the fastest. Higher reaction temperatures generally favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions.

In the context of the [3+2] cycloaddition for forming the this compound system, the relative stability of the possible regio- and stereoisomeric products would determine the outcome under thermodynamic control. Factors such as ring strain and steric interactions in the final product would play a significant role. Without specific experimental data for this system, it is difficult to definitively predict the kinetic and thermodynamic products. However, computational studies could provide valuable estimates of the relative energies of the products and transition states, thereby predicting the likely outcome under different reaction conditions.

Control TypeFavored ConditionsDetermining FactorProduct Formed
Kinetic Control Low TemperatureRate of Formation (Lowest Activation Energy)Kinetic Product (Fastest Forming)
Thermodynamic Control High TemperatureProduct Stability (Lowest Energy)Thermodynamic Product (Most Stable)

Rationalization of Regio- and Stereoselectivity in Complex Reaction Pathways

The regio- and stereoselectivity in the synthesis of this compound are critical aspects that must be controlled to obtain the desired isomer. In the context of a [3+2] cycloaddition, both of these selectivities are determined at the transition state.

Regioselectivity refers to the orientation of the dipole relative to the dipolarophile. In the reaction of an azomethine ylide with a substituted furanone, two regioisomers can potentially be formed. The preferred regioisomer is determined by the electronic and steric interactions in the transition state. According to Frontier Molecular Orbital (FMO) theory, the predominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The regioselectivity is then governed by the orbital coefficients of the interacting atoms. nih.gov The use of additives can also influence and even reverse the regioselectivity in some 1,3-dipolar cycloadditions. beilstein-journals.org

Stereoselectivity in this context refers to the relative configuration of the newly formed stereocenters in the pyrrolidine ring. The cycloaddition is a stereospecific reaction, meaning that the stereochemistry of the dipolarophile is retained in the product. Furthermore, the approach of the azomethine ylide to the dipolarophile can occur from two different faces, leading to endo or exo transition states and products. The relative energies of these transition states, which are influenced by steric hindrance and secondary orbital interactions, determine the diastereoselectivity of the reaction. elsevierpure.com For example, the synthesis of related hexahydropyrrolo[3,4-c]pyrrole amides from azomethine ylides and maleimides often proceeds with high stereoselectivity. rsc.org

The rational design of chiral catalysts or the use of chiral auxiliaries on either the dipole or dipolarophile can be employed to achieve high enantioselectivity, leading to the formation of a single enantiomer of the this compound product. nih.gov

SelectivityDefinitionDetermining Factors
Regioselectivity The orientation of the dipole and dipolarophileElectronic effects (FMO theory), steric effects, additives
Stereoselectivity The 3D arrangement of atoms in the productSteric hindrance, secondary orbital interactions, catalyst/auxiliary chirality

Chemical Reactivity and Derivatization of Hexahydro 1h Furo 3,4 B Pyrrole Scaffolds

Transformations of Nitrogen and Oxygen Heterocyclic Moieties

The chemical behavior of the hexahydro-1H-furo[3,4-b]pyrrole scaffold is largely defined by the constituent nitrogen and oxygen heterocycles. The secondary amine in the pyrrolidine (B122466) ring is a key site for derivatization, behaving as a typical nucleophile and base.

Nitrogen Moiety Transformations: The nitrogen atom can be readily functionalized through various substitution reactions. N-alkylation, a common transformation, can be achieved using alkylating reagents in the presence of a base. For instance, reactions with alkyl halides or similar electrophiles provide N-substituted derivatives. organic-chemistry.orgnih.gov Similarly, N-acylation can be performed with acyl chlorides or anhydrides to introduce carbonyl functionalities, yielding N-acyl amides. organic-chemistry.org These reactions are fundamental in modifying the scaffold's properties and for building more complex molecular architectures.

Reaction TypeReagent ClassProduct Type
N-AlkylationAlkyl HalidesN-Alkyl this compound
N-AcylationAcyl Chlorides, AnhydridesN-Acyl this compound
N-SulfonylationSulfonyl ChloridesN-Sulfonyl this compound

Functional Group Interconversions on the Bicyclic System

Functional groups attached to the this compound core can undergo a variety of interconversions, allowing for the synthesis of a diverse library of derivatives.

Amine Reactivity: The secondary amine of the pyrrolidine ring is a site for oxidative reactions. Bioinspired catalytic systems, for example, can achieve aerobic dehydrogenation of secondary amines within heterocyclic structures. nih.govnih.gov Such transformations can introduce unsaturation into the pyrrolidine ring system. The electrochemical oxidation of aliphatic amines is another route for modification, typically proceeding through a radical cation intermediate. mdpi.com

Ester Hydrolysis: If the scaffold bears an ester group, it can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.com This transformation is a common step in synthetic pathways to create derivatives with altered polarity or to enable further reactions, such as amide bond formation. The hydrolysis of esters in bicyclic systems is a well-established process. nih.govacs.org

Starting Functional GroupReagents/ConditionsResulting Functional Group
Secondary AmineAerobic oxidation catalysts (e.g., quinone-based systems)Imine/Enamine
EsterAqueous Acid (e.g., HCl) or Base (e.g., NaOH)Carboxylic Acid
Carboxylic AcidActivating agents (e.g., SOCl₂) followed by an amineAmide
AlcoholOxidizing agents (e.g., PCC, Swern oxidation)Aldehyde/Ketone

Ring-Opening and Rearrangement Chemistry

The structural integrity of the this compound system can be altered through ring-opening and rearrangement reactions, providing pathways to different heterocyclic scaffolds.

Ring-Opening: The tetrahydrofuran (B95107) portion of the molecule is susceptible to cleavage under certain conditions. For example, the low-temperature oxidation of tetrahydrofuran involves the formation of hydroperoxy-THF-yl radicals (QOOH) which can lead to ring-opening and the formation of products like γ-butyrolactone hydroperoxide. osti.gov Similar pathways can be envisioned for the fused system. Acid-catalyzed ring-opening is also a known reaction for cyclic ethers.

Rearrangement Chemistry: Rearrangements can be triggered to transform the furo-pyrrole core. For example, oxidative rearrangement of a related 2-furanyl carbamate can lead to the formation of a 5-methoxypyrrol-2(5H)-one, which serves as an intermediate for the synthesis of 2,4-disubstituted pyrroles. nih.gov In the Piloty–Robinson pyrrole (B145914) synthesis, a di-imine intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement as a key step in forming the pyrrole ring. wikipedia.org Such rearrangement strategies can be applied to create novel derivatives from the this compound scaffold.

Synthesis of Fused and Spirocyclic Systems Incorporating this compound

The this compound scaffold is an excellent building block for the construction of more complex polycyclic systems, including fused and spirocyclic structures.

Fused Systems: Annulation strategies can be employed to build additional rings onto the furo-pyrrole framework. An example is the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, which is achieved through a sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by an intramolecular lactamization cascade. rsc.org Various strategies exist for constructing fused pyrrole ring systems, including intramolecular amidation, alkylation, and condensation reactions on a pre-existing pyrrole ring. nih.gov These methods can be adapted to create diverse fused architectures, such as indolizino[8,7-b]indoles. researchgate.net

Reaction TypeReactantsFused System
[3+2] Cycloaddition / LactamizationAzomethine ylide, Maleimide (B117702)Pyrrolo[3,4-b]pyrrole-fused quinoline (B57606) rsc.org
Intramolecular CondensationUgi 4-CR productsImidazo[1',2':1,2]pyrido[3,4-b]indoles researchgate.net
Tandem Condensation/CyclizationPropiolamide, Cyclic β-keto methyl esters5,6-Ring-fused 2-pyridones organic-chemistry.org

Spirocyclic Systems: The synthesis of spirocycles is a significant area of organic chemistry, and the furo-pyrrole core can be incorporated into such structures. researchgate.net One approach involves multicomponent 1,3-dipolar cycloaddition reactions. For example, the reaction of a primary amine, two equivalents of a maleimide, and an aldehyde can lead to the formation of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton. ua.es Another strategy involves the one-pot, three-component 1,3-dipolar cycloaddition of maleimides with an in situ generated tryptanthrin-derived azomethine ylide to form spiro-fused pyrrolo[3,4-a]pyrrolizines. nih.gov

Reaction StrategyKey IntermediatesSpirocyclic System
Multicomponent 1,3-Dipolar CycloadditionAzomethine ylideSpiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} ua.es
One-pot 1,3-Dipolar CycloadditionTryptanthrin-derived azomethine ylideSpiro-fused pyrrolo[3,4-a]pyrrolizines nih.gov

Computational and Theoretical Chemistry Studies on Hexahydro 1h Furo 3,4 B Pyrrole

Electronic Structure and Stability Analysis

A foundational aspect of understanding any chemical compound is the detailed analysis of its electronic structure and inherent stability. For Hexahydro-1H-furo[3,4-b]pyrrole, this would involve the use of quantum mechanical calculations, primarily Density Functional Theory (DFT), to elucidate the distribution of electrons within the molecule and to predict its thermodynamic stability.

Detailed research findings on the electronic structure would typically be presented in a data table format, outlining key parameters calculated at a specific level of theory (e.g., B3LYP/6-31G*).

Calculated PropertyDescriptionPredicted Value
Total Energy The total electronic energy of the optimized geometry. A lower value indicates higher stability.Data not available
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.Data not available
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.Data not available
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap generally implies greater chemical stability.Data not available
Dipole Moment A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge.Data not available
Mulliken/NPA Charges Calculated partial charges on each atom, indicating the distribution of electron density across the molecule.Data not available

The stability of this compound could be further assessed by calculating its heat of formation and by comparing its total energy to that of its constitutional isomers, such as Hexahydro-1H-furo[3,4-c]pyrrole. This comparative analysis would provide insights into the relative thermodynamic stability of the [3,4-b] fusion pattern.

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is a powerful tool for investigating the mechanisms and energetic profiles of chemical reactions involving this compound. This would be particularly relevant for understanding its synthesis, derivatization, or potential metabolic pathways. For instance, the cyclization reactions leading to the formation of the bicyclic system from acyclic precursors could be modeled. researchgate.net

The process would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur.

A hypothetical reaction coordinate diagram for a reaction involving this compound would illustrate the energy changes along the reaction pathway, providing a visual representation of the reaction's feasibility.

Reaction ParameterDescription
Reactant(s) Energy The calculated energy of the starting materials.
Transition State Energy The energy of the highest point on the reaction pathway.
Product(s) Energy The calculated energy of the final products.
Activation Energy (Ea) The difference in energy between the transition state and the reactants.
Reaction Enthalpy (ΔH) The difference in energy between the products and the reactants.

Such studies could, for example, explore the regioselectivity and stereoselectivity of reactions at the nitrogen or at various carbon positions on the rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in biological contexts. For this compound, conformational analysis would aim to identify the most stable spatial arrangements of its atoms. Due to the fused ring system, the number of possible conformations is limited compared to more flexible molecules. However, different puckering of the five-membered rings can lead to distinct conformers.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated (lowest energy) conformations.

Key findings from a conformational analysis and MD simulations would typically be summarized as follows:

Conformational ParameterDescription
Lowest Energy Conformer(s) The three-dimensional structure(s) corresponding to the global and local energy minima on the potential energy surface.
Relative Energies of Conformers The energy difference between various stable conformations.
Dihedral Angle Distributions The range and probability of rotation around specific single bonds, indicating the flexibility of the molecule.
Ring Pucker Parameters Quantitative measures describing the specific conformation of the furan (B31954) and pyrrolidine (B122466) rings (e.g., envelope, twist).

These simulations would reveal the inherent flexibility of the bicyclic system and how it might change upon substitution.

In Silico Approaches for Structure-Reactivity and Structure-Property Relationships (e.g., DFT, MM-GBSA, QM/MM-GBSA, SAPT)

A variety of in silico techniques can be used to establish relationships between the structure of this compound and its potential reactivity and properties. These methods are often employed in drug design and materials science to predict the behavior of new molecules.

Density Functional Theory (DFT): As mentioned earlier, DFT is fundamental for calculating electronic properties that govern reactivity, such as frontier molecular orbital energies and charge distributions. nih.gov

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): This method is commonly used to estimate the binding free energy of a ligand to a biological target. If this compound were to be investigated as a potential drug scaffold, MM-GBSA could be used to predict its binding affinity to a specific protein. This involves running molecular dynamics simulations of the protein-ligand complex and then calculating the free energy of binding.

Quantum Mechanics/Molecular Mechanics (QM/MM)-GBSA: This is a more computationally intensive and potentially more accurate version of MM-GBSA. In QM/MM, the ligand and the active site of the protein are treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This approach provides a more accurate description of the electronic interactions at the binding site.

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for analyzing the nature of non-covalent interactions between molecules. If studying the interaction of this compound with another molecule (e.g., a solvent molecule or a protein residue), SAPT can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This provides a deep understanding of the forces driving the interaction.

A hypothetical study on the interaction of this compound with a target protein might yield the following data:

Interaction ParameterDescription
Binding Free Energy (ΔG_bind) The overall free energy change upon binding, calculated using MM-GBSA or QM/MM-GBSA. A more negative value indicates stronger binding.
Electrostatic Contribution The energy contribution from the electrostatic interactions between the ligand and the protein.
Van der Waals Contribution The energy contribution from van der Waals forces.
Solvation Energy The change in the energy of solvation upon binding.

These computational approaches, while not yet specifically applied in detail to the parent this compound in published literature, represent the standard and powerful tools available to modern computational chemists for the elucidation of molecular properties and behavior.

Hexahydro 1h Furo 3,4 B Pyrrole in Advanced Synthetic Methodologies and Scaffold Applications

Role as a Privileged Building Block in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrrole (B145914) scaffold, in general, is considered a privileged structure due to its widespread presence in biologically active natural products and pharmaceuticals. alliedacademies.org The Hexahydro-1H-furo[3,4-b]pyrrole core can be viewed as a specialized iteration of this concept. Its utility as a privileged building block stems from several key features:

Structural Rigidity: The fused bicyclic system locks the molecule into a defined three-dimensional shape. This conformational constraint is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Stereochemical Complexity: The scaffold possesses multiple stereocenters, allowing for the generation of a diverse array of stereoisomers. This stereochemical diversity can be systematically explored to optimize interactions within a chiral binding pocket of a protein.

Synthetic Tractability: The secondary amine within the pyrrolidine (B122466) ring and the ether linkage in the furan (B31954) ring provide reactive handles for synthetic modification. The nitrogen atom, for instance, can be readily functionalized to introduce various substituents, allowing for the exploration of the surrounding chemical space. researchgate.net

These attributes make the hexahydro-furo[3,4-b]pyrrole scaffold a valuable starting point for synthesizing molecules targeting a range of biological systems. A patent application has identified hexahydro-furo[3,4-b]pyrrole as a component in the structure of novel NAMPT (nicotinamide phosphoribosyltransferase) inhibitors, highlighting its application in developing modern therapeutics. google.com

Application in the Design and Construction of Molecular Libraries

The creation of molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead structures. The this compound scaffold is well-suited for this purpose due to its rigid core and the ease with which diverse chemical functionalities can be appended.

The use of conformationally restricted bicyclic scaffolds is a proven strategy in combinatorial chemistry. For example, a related bicyclic peptidomimetic scaffold, tetrahydrofuro[3,2-b]pyrrol-3-one, has been successfully utilized in the solid-phase combinatorial synthesis of a library of cysteinyl proteinase inhibitors. nih.gov This demonstrates the principle that a rigid core can be systematically decorated with various side chains to rapidly generate a library of potent and selective inhibitors. The this compound core can be similarly employed, with its secondary amine serving as a key point for diversification. By reacting a protected version of the scaffold with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, or alkyl halides), a large library of unique compounds can be constructed around the central furo-pyrrole framework. This approach provides an efficient pathway to explore structure-activity relationships (SAR) and identify compounds with desired biological activities.

Development of Conformationally Constrained Scaffolds for Chemical Biology Research

Chemical biology relies on precisely designed molecules to probe and modulate biological processes. Conformationally constrained scaffolds are invaluable tools in this field because their rigid structures allow for the precise positioning of pharmacophoric groups, leading to highly specific molecular probes and inhibitors.

The this compound skeleton is an exemplary conformationally constrained scaffold. Its fused ring system significantly limits the number of accessible conformations compared to more flexible, linear molecules. A key advantage of such systems is the stability of the ring fusion. For instance, in the closely related 5,5-fused furo-pyrrolone system, the cis-fused geometry is both kinetically and thermodynamically more stable than the trans-fused alternative. nih.gov This inherent stability provides chiral integrity to the bridgehead stereocenters, which is crucial for maintaining a specific three-dimensional structure required for selective biological interactions. nih.gov

Hydroxy-functionalized pyrrolidines are considered iminosugar analogues, which are effective carbohydrate mimics capable of targeting nucleoside or nucleotide-binding enzymes. thieme-connect.de By extension, the this compound scaffold, with its furan oxygen, can be used to design probes that interact with polar active sites, a chemical space often inaccessible to standard Lipinski-compliant molecules. thieme-connect.de This allows for the development of highly specialized tools for chemical biology research, such as inhibitors for kinases or glycosidases. thieme-connect.de

Strategic Use in the Synthesis of Complex Molecules and Analogues (e.g., Naphthyridine Derivatives, Quinolines, Peptidomimetics)

The this compound building block serves as a key intermediate in the synthesis of more complex, biologically active molecules and their analogues.

Naphthyridine Derivatives

Naphthyridines are a class of heterocyclic compounds with significant biological activities, including antibacterial and antiallergic properties. nih.gov The synthesis of fused heterocyclic systems like naphthyridines often employs advanced organometallic strategies. For example, directed lithiation has been used as a method to synthesize complex heterocycles like furopyridines and naphthyridines. google.com While a direct synthesis from this compound is not prominently documented, its structural components are relevant to established synthetic routes. The synthesis of furo[2,3-b] google.comnaphthyridine derivatives has been reported, demonstrating that the fusion of furan and naphthyridine rings is a viable strategy for generating novel chemical entities with potential therapeutic applications. nih.gov

Quinolines

A significant application of pyrrole-based scaffolds is in the construction of fused quinoline (B57606) systems. An innovative and efficient synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been developed. google.com The process involves a sequential [3+2] cycloaddition reaction between an azomethine ylide (generated from an α-amino acid ester and 2-nitrobenzaldehyde) and a maleimide (B117702), followed by reduction of the nitro group and a subsequent intramolecular lactamization cascade. google.com This method provides a rapid route to complex tricyclic structures incorporating the quinoline core.

Table 1: Synthesis of Hexahydropyrrolo[3,4-b]pyrrole-Fused Quinolines

Entryα-Amino Acid PrecursorMaleimide PrecursorProductYield
1L-Phenylalanine methyl esterN-phenylmaleimideFused Quinoline Derivative 175%
2L-Alanine methyl esterN-phenylmaleimideFused Quinoline Derivative 272%
3L-Leucine methyl esterN-phenylmaleimideFused Quinoline Derivative 370%
4L-Phenylalanine methyl esterN-methylmaleimideFused Quinoline Derivative 478%
Data derived from research on the rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. google.com

Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The rigid framework of this compound is ideal for creating scaffolds that mimic the secondary structures of peptides, like β-turns. By presenting appended functional groups in a precise spatial orientation, these scaffolds can effectively replicate the binding interactions of a peptide with its target receptor.

A stereoselective synthesis of bicyclic peptidomimetics based on a closely related (3aS,6aR)-tetrahydrofuro[3,2-b]pyrrol-3-one scaffold has been developed to produce potent inhibitors of cysteinyl proteinases, such as cathepsin K. nih.gov In this work, the bicyclic core was utilized in a solid-phase combinatorial synthesis to create a library of inhibitors. nih.gov This approach highlights how the furo-pyrrole core can serve as a conformationally constrained template for positioning peptide-like side chains.

Table 2: Peptidomimetic Inhibitors Based on a Furo-Pyrrolone Scaffold

CompoundTarget EnzymeKey Structural FeatureApplication
Inhibitor 10Cathepsin K5,5-fused furo-pyrrolone corePotential treatment for bone resorption disorders
Inhibitor 45a-eCAC1 Cysteinyl ProteinasesVaried side chains on furo-pyrrolone scaffoldBroad-spectrum proteinase inhibition
Information based on the development of bicyclic peptidomimetic scaffolds for cysteinyl proteinase inhibition. nih.gov

Future Prospects and Research Directions in Hexahydro 1h Furo 3,4 B Pyrrole Chemistry

Innovations in Sustainable and Green Synthesis of the Scaffold

The chemical industry's increasing focus on environmental responsibility is driving significant innovation in the synthesis of complex molecules like Hexahydro-1H-furo[3,4-b]pyrrole. Future research is centered on developing methodologies that are not only efficient but also environmentally benign.

A primary direction is the adoption of green solvents. Research has demonstrated the feasibility of conducting multicomponent reactions to form pyrrole (B145914) derivatives in water or water-ethanol mixtures, which significantly reduces the reliance on volatile organic compounds. nih.gov These approaches often lead to the simple isolation of products through filtration, minimizing waste and purification steps. nih.gov

The principles of atom economy are also central to sustainable synthesis. The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a key strategy. For example, a one-pot, three-component condensation can yield complex pyrrolo[3,4-c]pyrrole (B14788784) structures, maximizing the incorporation of starting materials into the final product. nih.gov

Sustainable MethodKey AdvantagesResearch Focus
Aqueous Media Synthesis Reduced use of volatile organic compounds, simplified product isolation. nih.govDevelopment of water-tolerant catalytic systems.
Microwave-Assisted Synthesis Accelerated reaction rates, increased yields, higher purity. researchgate.netOptimization for the synthesis of fused heterocyclic systems.
Photochemical Methods Catalyst- and metal-free reactions, use of clean energy. nih.govExpansion of substrate scope for light-induced cycloadditions.
Cascade Reactions High atom economy, reduced waste, operational simplicity. nih.govDesign of novel multi-component reactions for scaffold construction.

Development of Novel Catalytic Systems for Efficiency and Selectivity

The pursuit of efficiency and stereoselectivity in the synthesis of this compound and its derivatives is heavily reliant on the development of advanced catalytic systems. Future research will likely focus on several promising areas.

Organocatalysis has emerged as a powerful tool, providing an alternative to metal-based catalysts and aligning with green chemistry principles. nih.gov Organocatalysts can be employed in various strategies, including multi-step reactions and cycloisomerizations, to construct the pyrrole ring with high levels of control. nih.gov For instance, Brønsted acid catalysts have been used for the cascade β-functionalization and aromatization of N-aryl pyrrolidines to yield substituted pyrroles. nih.gov

Transition metal catalysis continues to evolve, with an emphasis on novel ligands and reaction pathways. Rhodium(I) catalysts, particularly those with small bite-angle diphosphine ligands, have shown exceptional performance in the linear selective hydroacylation of propargylic amines to produce pyrroles and dihydropyrroles. nih.gov This method allows for the direct synthesis of highly substituted rings from simple starting materials. nih.gov The development of catalysts that can participate in telescoped cross-coupling reactions from the same catalytic species offers a streamlined route to structural diversity. nih.gov

The quest for enantiomerically pure compounds, crucial for pharmaceutical applications, drives the development of asymmetric catalysis. Chiral phosphine-catalyzed [3+2] cycloaddition reactions, for example, have been used to create enantioenriched pyrroles, although yields and enantioselectivity are still areas for improvement. nih.gov

Catalytic SystemReaction TypeAdvantages
Organocatalysis Cascade reactions, Cycloisomerization. nih.govMetal-free, environmentally benign, high stereocontrol. nih.gov
Rhodium(I) Catalysis Hydroacylation, Cross-coupling. nih.govHigh linear selectivity, access to diverse substitutions. nih.gov
Chiral Phosphine Catalysis [3+2] Cycloaddition. nih.govAccess to enantioenriched pyrrole structures. nih.gov
Blue LED Induction Three-component cycloaddition. nih.govCatalyst- and metal-free, high yields. nih.gov

Integration of Advanced Computational Tools for Predictive Synthesis and Reactivity

The synergy between experimental and computational chemistry is poised to accelerate discoveries in the field of this compound. Advanced computational tools are becoming indispensable for predicting synthetic outcomes and understanding molecular behavior.

Machine learning and other predictive models are at the forefront of this integration. These tools are increasingly used to forecast the regio- and site-selectivity of organic reactions, which is a critical challenge in synthesis planning. rsc.org By analyzing vast datasets of chemical reactions, these models can guide chemists in choosing the optimal conditions to achieve a desired isomer, saving significant time and resources. rsc.org

Molecular docking simulations are another powerful computational technique, particularly relevant for drug discovery efforts involving the this compound scaffold. As seen in studies of related compounds as PARP-1 inhibitors, docking can predict the binding modes and affinities of molecules to biological targets. nih.govresearchgate.net This allows for the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Quantum chemical calculations, such as those used to generate the computed properties available in databases like PubChem, provide fundamental insights into the electronic structure and reactivity of molecules. nih.govnih.gov These calculations can predict properties like molecular orbital energies and charge distributions, which in turn can explain and predict the reactivity of the scaffold in various chemical transformations.

Computational ToolApplicationKey Benefits
Machine Learning Models Prediction of regio- and site-selectivity. rsc.orgReduces experimental effort, accelerates synthesis planning. rsc.org
Molecular Docking Prediction of protein-ligand binding. nih.govresearchgate.netEnables rational drug design, prioritizes synthetic targets. nih.gov
Quantum Chemistry Calculation of electronic properties and reactivity. nih.govnih.govProvides fundamental understanding, guides reaction design.

Exploration of New Chemical Transformations and Reactivity Profiles

Expanding the chemical toolbox for modifying the this compound scaffold is a continuous research endeavor. The discovery of novel reactions and a deeper understanding of the scaffold's reactivity profile will unlock new applications.

Future research will focus on developing new annulation and cycloaddition strategies to build more complex, fused heterocyclic systems. An example is the sequential [3+2] cycloaddition followed by intramolecular lactamization to create novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The discovery of unusual transamidation reactions during such sequences reveals unexpected reactivity pathways that can be exploited for synthetic innovation. rsc.org

The functionalization of the core scaffold is another key area. This includes the development of methods for selective substitution on the pyrrole or furan (B31954) rings. The synthesis of N-substituted derivatives via multicomponent reactions has been shown to be an effective way to generate libraries of compounds for biological screening. nih.gov Furthermore, novel strategies to introduce N-heterocyclic substituents onto the pyrrole ring, for instance by hydrogenating pyridinium (B92312) ylide precursors, open up new avenues for structural diversification. nih.gov

The transformation of related pyrrole-containing macrocycles can also inspire new chemistry. For example, the oxidative transformation of a corrole (B1231805) isomer has been shown to produce pyrrole-embedded polycyclic molecules with interesting photophysical properties. rsc.org Exploring similar cleavage and annulation reactions with the this compound core could lead to novel materials with unique electronic or optical characteristics.

Q & A

Q. What are the common synthetic routes for Hexahydro-1H-furo[3,4-b]pyrrole derivatives in academic research?

this compound derivatives are synthesized via cycloisomerization, lithiation-alkylation, and protection-deprotection strategies. For example, ruthenium-catalyzed cycloisomerization of amino-alkynyl chromenones enables 1,2-carbon migration to form fused pyrrole scaffolds . Lithiation-alkylation sequences using pyrrole alkoxides have also been employed to construct the core structure . Tert-butyloxycarbonyl (Boc) protection is frequently used to stabilize intermediates, as seen in enantioselective syntheses .

Q. How do researchers characterize the stereochemistry of this compound derivatives?

Stereochemical analysis relies on NMR (e.g., 1^{1}H and 13^{13}C NMR) to identify coupling constants and diastereotopic protons. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides absolute configurations. Enantiomeric purity is assessed via chiral HPLC or optical rotation measurements, as demonstrated in studies of polyhydroxyalkylpyrrolidines .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To verify ring fusion patterns and substituent positions .
  • FT-IR : Identifies functional groups like carbonyls or amines .
  • HRMS : Validates molecular weights and isotopic patterns .
  • TLC and HPLC : Monitor reaction progress and purity .

Advanced Research Questions

Q. What role does this compound play in the design of enzyme inhibitors?

The scaffold is a privileged structure in medicinal chemistry due to its rigidity and hydrogen-bonding capability. Computational studies identified Hexahydro-1H-furo[3,4-c]pyrrole derivatives as potential SARS-CoV-2 Mpro inhibitors by blocking the catalytic dyad . Modifications to the core (e.g., hydroxamic acid appendages) enhance binding to metalloenzymes like HDACs .

Q. How are computational methods applied in optimizing this compound-based compounds for biological activity?

Virtual screening and molecular docking prioritize compounds with favorable binding to target proteins (e.g., Mpro). SOL scores and binding enthalpy calculations refine selections, while QSAR models predict pharmacokinetic properties. This approach identified 37 Mpro inhibitors with the Hexahydro-1H-furo[3,4-c]pyrrole-dione fragment .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound-containing heterocycles?

Competing reaction pathways (e.g., over-cyclization or undesired migration) complicate regiocontrol. Catalytic systems like Ru-complexes direct 1,2-carbon migrations to form fused rings selectively . Steric effects from bulky substituents (e.g., tert-butyl groups) also mitigate side reactions .

Q. How do researchers address discrepancies in spectroscopic data when analyzing this compound derivatives?

Contradictions between calculated and observed spectra are resolved via:

  • 2D NMR (COSY, NOESY) : Confirms connectivity and spatial arrangements .
  • Isotopic labeling : Traces migration pathways in ambiguous reactions .
  • Crystallographic validation : Resolves ambiguities in complex stereoisomers .

Q. What strategies are employed to enhance the solubility of this compound derivatives for in vitro assays?

  • PEGylation : Attaches polyethylene glycol chains to polar groups .
  • Salt formation : Converts amines to hydrochlorides or trifluoroacetates .
  • Prodrug approaches : Introduces hydrolyzable esters or carbamates .

Q. In what ways have this compound derivatives been utilized in the synthesis of complex natural products?

The scaffold serves as a precursor for Ningalin B and Lamellarin H, marine alkaloids with antitumor activity. Ruthenium-catalyzed cycloisomerization enables efficient access to chromeno-pyrrolone cores, streamlining total syntheses .

Q. What recent advancements have been made in catalytic systems for this compound functionalization?

Cationic Ru-catalysts promote atom-economical cyclizations, while chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity in alkylation steps . Transition-metal-free conditions using organocatalysts are emerging for sustainable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.